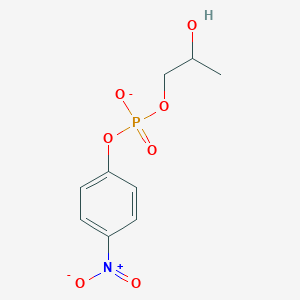

2-Hydroxypropyl 4-nitrophenyl phosphate

Overview

Description

2-Hydroxypropyl 4-nitrophenyl phosphate is a chemical compound with the molecular formula C9H11NO7P . It belongs to the class of organic compounds known as phenyl phosphates, which are aromatic organooxygen compounds containing a phosphate group, O-esterified with a phenyl group .

Molecular Structure Analysis

The molecular structure of 2-Hydroxypropyl 4-nitrophenyl phosphate has an average mass of 276.160 Da and a monoisotopic mass of 276.027863 Da . The structure is based on the optimized geometries obtained at the B3LYP/6–31+G (d) level .Chemical Reactions Analysis

The transesterification of 2-Hydroxypropyl 4-nitrophenyl phosphate can be observed in buffer mixtures composed of highly basic components such as guanidines, amidines, or alkylamines . The reaction medium for this transesterification is 80% vol aqueous DMSO .Scientific Research Applications

RNA Model Phosphodiester Hydrolysis

2-Hydroxypropyl 4-nitrophenyl phosphate (HPNP) has been studied for its role in mimicking RNA's phosphodiester bond hydrolysis. A study by Absillis et al. (2008) demonstrated the hydrolytic cleavage of HPNP using a polyoxomolybdate cluster, suggesting its utility in understanding RNA's chemical behavior (Absillis, Cartuyvels, Van Deun, & Parac‐Vogt, 2008).

Dinuclear Zn(II) Complex Studies

HPNP's interaction with a dinuclear Zn(II) complex was explored by Tsang et al. (2009). Their research revealed insights into the catalysis and isomerization processes of HPNP, offering a deeper understanding of phosphoester chemistry (Tsang, Edwards, Melnychuk, Liu, Liu, Neverov, Williams, & Brown, 2009).

Influence of Metal Ions

Kondo, Yoshida, and Yano (1999) found that divalent metal ions like Zn2+ and Cu2+ significantly accelerate the intramolecular transesterification reaction of HPNP in acetonitrile, showcasing the role of metal ions in modulating chemical reactions (Kondo, Yoshida, & Yano, 1999).

Organic Solvent Effects

Hong and Suh (2000) investigated the impact of various organic solvents on the acid-catalyzed transesterification of HPNP, demonstrating the significance of solvent choice in chemical reactions (Hong & Suh, 2000).

Phosphodiesterase Mimicking

Research by Livieri et al. (2007) explored Zn(II) complexes with organic functional groups as catalysts for HPNP cleavage, contributing to the development of artificial enzymes that mimic phosphodiesterase activity (Livieri, Mancin, Saielli, Chin, & Tonellato, 2007).

Environmental Decontamination Models

Tafesse and Deppa (2004) examined the reaction of metal ions and complexes with HPNP in microemulsions, providing a model for the environmental decontamination of organophosphates (Tafesse & Deppa, 2004).

Mechanism of Action

The rate law for the transesterification of 2-Hydroxypropyl 4-nitrophenyl phosphate is given by kobs = k1 [B] + k2 [B] [BH+], indicating contributions from both simple general base catalysis and the reaction involving concerted action of neutral (B) and protonated (BH+) forms of the buffer . The protonated buffer component acts via electrostatic transition state stabilization rather than proton transfer .

Safety and Hazards

While specific safety and hazard information for 2-Hydroxypropyl 4-nitrophenyl phosphate is not available, it’s generally recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid ingestion and inhalation . It’s also advised to use personal protective equipment/face protection, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name |

2-hydroxypropyl (4-nitrophenyl) phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO7P/c1-7(11)6-16-18(14,15)17-9-4-2-8(3-5-9)10(12)13/h2-5,7,11H,6H2,1H3,(H,14,15)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHZFXFCJOIOTB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO7P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634594 | |

| Record name | 2-Hydroxypropyl 4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4281-46-3 | |

| Record name | 2-Hydroxypropyl 4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

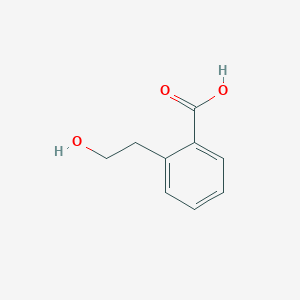

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

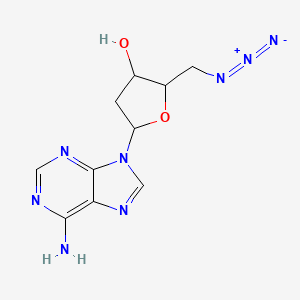

![5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3052546.png)

![5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione](/img/structure/B3052547.png)

![1-[(Chloromethyl)sulfanyl]butane](/img/structure/B3052552.png)